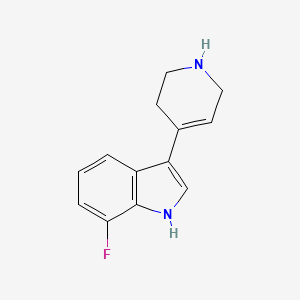
7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
概要
説明
7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves multi-step organic reactions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, a reaction between 4-fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole and 2,4-dichloro-5-fluoropyrimidine in the presence of a palladium catalyst and sodium carbonate in acetonitrile at 85°C for 8 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Halogen atoms like fluorine can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indole derivatives with varying degrees of oxidation, while substitution reactions can introduce new functional groups to the indole ring.
科学的研究の応用
7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. These interactions may involve binding to receptors or enzymes, leading to modulation of cellular processes.
類似化合物との比較
Similar Compounds
7-Fluoro-1H-indole: A simpler indole derivative with a fluorine atom at the 7-position.
3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole: Lacks the fluorine atom but has a similar tetrahydropyridinyl group.
7-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is unique due to the presence of both the fluorine atom and the tetrahydropyridinyl group. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.
生物活性
7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a synthetic compound belonging to the indole derivatives class, recognized for its diverse biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C13H13FN2
- CAS Number: 200714-22-3
The compound features a fluorine atom at the 7-position and a tetrahydropyridinyl group, which may contribute to its unique biological properties. The synthesis typically involves multi-step organic reactions, often utilizing palladium-catalyzed cross-coupling methods .
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets within biological systems. These interactions may involve binding to specific receptors or enzymes, leading to modulation of cellular processes such as inflammation and apoptosis .
Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. For instance:
- Inhibition of Kinases: Certain indole derivatives have been shown to inhibit multiple kinases involved in cancer progression . The unique structure of this compound may enhance its potency against specific cancer types.
Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties:
- NF-kB Pathway Modulation: It has been reported that compounds with similar structures can inhibit the NF-kB pathway, reducing pro-inflammatory cytokine levels in various models . This suggests potential for therapeutic applications in inflammatory diseases.
Neuroprotective Properties
Recent investigations have highlighted the neuroprotective effects of indole derivatives:
- Reduction of Neuronal Apoptosis: Compounds similar to this compound have demonstrated the ability to prevent neuronal apoptosis through inhibition of pathways such as GSK-3β and ERK . This indicates potential applications in neurodegenerative disorders.
Table: Summary of Biological Activities
特性
IUPAC Name |
7-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c14-12-3-1-2-10-11(8-16-13(10)12)9-4-6-15-7-5-9/h1-4,8,15-16H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCVGUGCTQBGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477255 | |
| Record name | 7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200714-22-3 | |
| Record name | 7-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














